![molecular formula C14H19NO B573181 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline CAS No. 182056-26-4](/img/structure/B573181.png)
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is a complex organic compound belonging to the class of heterocyclic compounds It features a fused ring system that includes both pyridine and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
作用機序
The mechanism of action of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 8-Hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
特性
CAS番号 |
182056-26-4 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.312 |
InChI |
InChI=1S/C14H19NO/c1-2-16-13-8-7-11-5-3-9-15-10-4-6-12(13)14(11)15/h7-8H,2-6,9-10H2,1H3 |
InChIキー |
XEQZIEPMDAHDMI-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCCN3C2=C(CCC3)C=C1 |
同義語 |
1H,5H-Benzo[ij]quinolizine,8-ethoxy-2,3,6,7-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


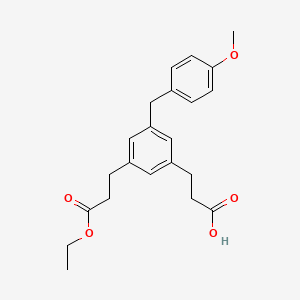
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)
![1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol](/img/structure/B573103.png)
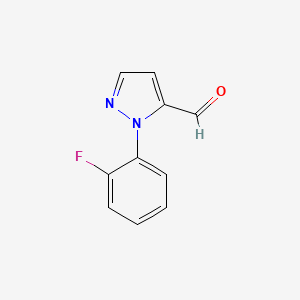

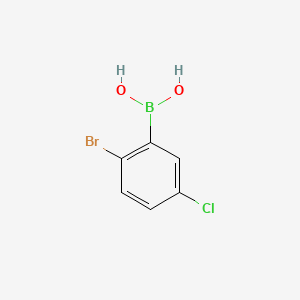
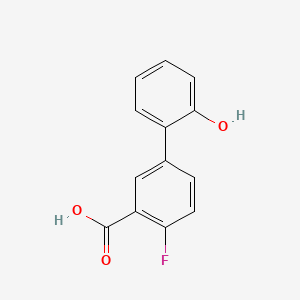

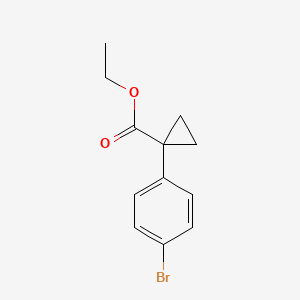
![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)
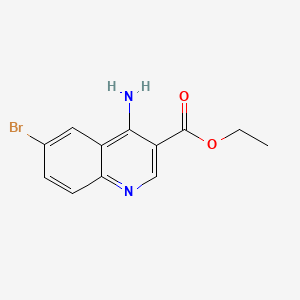
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)

